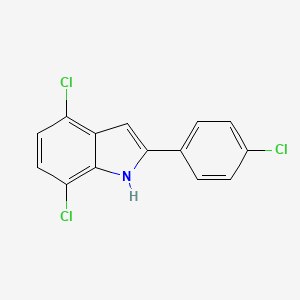
4,7-dichloro-2-(4-chlorophenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,7-Dichloro-2-(4-chlorophenyl)quinazoline” is a chemical compound used in various research and industrial applications . It’s a heterocyclic compound with a quinazoline structure .
Synthesis Analysis
The specific synthesis process for “4,7-Dichloro-2-(4-chlorophenyl)quinazoline” is not detailed in the sources I found .Molecular Structure Analysis
The molecular structure of “4,7-Dichloro-2-(4-chlorophenyl)quinazoline” is not explicitly provided in the sources I found .Chemical Reactions Analysis
The specific chemical reactions involving “4,7-Dichloro-2-(4-chlorophenyl)quinazoline” are not detailed in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,7-Dichloro-2-(4-chlorophenyl)quinazoline” are not detailed in the sources I found .Applications De Recherche Scientifique
Synthesis and Characterization
Indole derivatives, including those related to 4,7-dichloro-2-(4-chlorophenyl)-1H-indole, have been synthesized and characterized using a variety of techniques. For instance, Tariq et al. (2020) synthesized novel indole-based derivatives and characterized them through NMR, FT-IR, UV-Visible spectroscopy, and X-ray diffraction (XRD) studies. They also performed density functional theory (DFT) studies to investigate the compounds' properties, highlighting their potential in nonlinear optical (NLO) applications and hi-tech applications due to their fine NLO properties (Tariq et al., 2020).
Another study by Geetha et al. (2019) focused on the synthesis and characterization of an indole nucleus derivative, highlighting its significance in biological activities like anti-tumor and anti-inflammatory effects. This study utilized spectroscopic techniques and single crystal X-ray diffraction for structural confirmation, alongside DFT calculations for understanding the compound's electronic properties (Geetha et al., 2019).
Applications in Organic Electronics
Indolo[3,2-b]indole (IDID) derivatives, featuring core units similar to 4,7-dichloro-2-(4-chlorophenyl)-1H-indole, have been explored for their potential in organic electronics, particularly in organic field-effect transistors (OFETs). Cho et al. (2016) designed and synthesized a series of IDID derivatives, investigating their structure-property relationships and their applicability in high-performance organic semiconductors through different processing routes. This research underscores the versatility of indole derivatives in developing advanced electronic devices with high field-effect hole mobility (Cho et al., 2016).
Potential in Pharmaceutical Development
The indole nucleus is a key element in many natural and synthetic molecules with significant biological activity. Research by Al-Ostoot et al. (2020) introduced a new indole acetamide derivative, synthesized and characterized for its potential anti-inflammatory properties through in silico modeling. This work emphasizes the role of indole derivatives in developing therapeutic agents with anti-inflammatory activity (Al-Ostoot et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4,7-dichloro-2-(4-chlorophenyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N/c15-9-3-1-8(2-4-9)13-7-10-11(16)5-6-12(17)14(10)18-13/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRUAVAYHAMVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=CC(=C3N2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-cyclopentyl-7-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2975095.png)


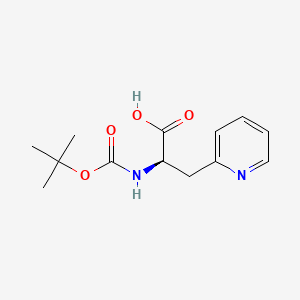
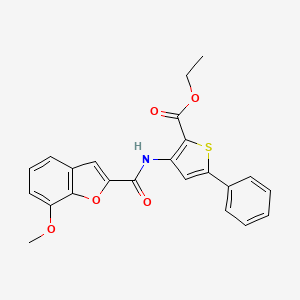
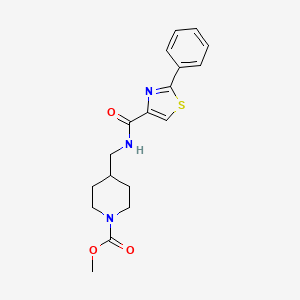

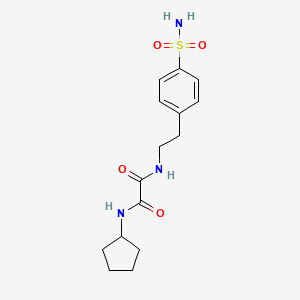
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2975108.png)
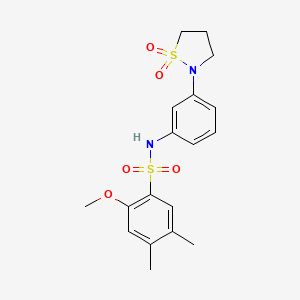
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2975114.png)
![1-benzyl-N-butyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2975116.png)